molecular formula C6H10N4O2 B2970374 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethanamine CAS No. 1004192-84-0

2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethanamine

Cat. No.: B2970374
CAS No.: 1004192-84-0
M. Wt: 170.172
InChI Key: AGYDMAYMTURUBH-UHFFFAOYSA-N
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Description

2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethanamine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . This compound, in particular, features a pyrazole ring substituted with a methyl group at the 5-position and a nitro group at the 3-position, connected to an ethanamine moiety.

Preparation Methods

The synthesis of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-nitro-1H-pyrazole with 2-bromoethanamine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethanamine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various aldehydes or ketones. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethanamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes or receptors, modulating their activity. The ethanamine moiety can form hydrogen bonds with biological macromolecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds to 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethanamine include other pyrazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethanamine moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(5-methyl-3-nitropyrazol-1-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2/c1-5-4-6(10(11)12)8-9(5)3-2-7/h4H,2-3,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGYDMAYMTURUBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCN)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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